(Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE
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Overview
Description
(Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanone oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and formaldehyde.
Attachment to Phenyl Group: The imidazole ring is then attached to a phenyl group through a substitution reaction.
Formation of Ethanone Oxime: The final step involves the conversion of the ethanone group to an oxime using hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction may produce amines.
Scientific Research Applications
(Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The oxime group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1H-imidazol-1-yl)phenyl]methanamine
- 4-(1H-imidazol-1-yl)phenol
- 1-[4-(1H-imidazol-1-yl)phenyl]ethanone
Uniqueness
(Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE is unique due to the presence of both the imidazole ring and the oxime groupThe oxime group provides additional functionality compared to similar compounds, enabling unique interactions and reactions .
Properties
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOZYQEOZTAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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